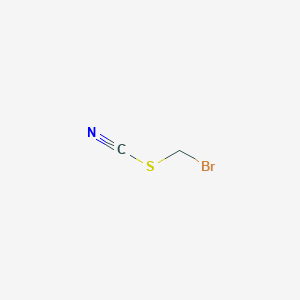

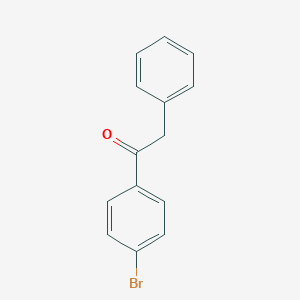

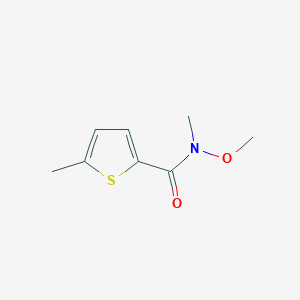

![molecular formula C14H17ClN2O B160764 Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro- CAS No. 711085-63-1](/img/structure/B160764.png)

Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-

Übersicht

Beschreibung

PNU 282987 ist eine synthetische Verbindung, die für ihre potente und selektive Agonistenaktivität am α7-Subtyp neuronaler nikotinischer Acetylcholinrezeptoren bekannt ist . Diese Verbindung wurde umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere in den Bereichen Neurowissenschaften und Pharmakologie .

Herstellungsmethoden

Der Syntheseweg umfasst typischerweise die Bildung des Azabicyclo[2.2.2]octan-Ringsystems, gefolgt von der Anbindung der 4-Chlorobenzamid-Gruppierung . Die Reaktionsbedingungen umfassen häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Wirkmechanismus

Target of Action

PNU-282987, also known as Benzamide, N-(3R)-1-azabicyclo[2.2.2]oct-3-yl-4-chloro-, is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors (α7nAChR) . This receptor is a type of ligand-gated ion channel present in the nervous system and plays a crucial role in neurotransmission .

Mode of Action

PNU-282987 interacts with its target, the α7nAChR, by binding to it and activating the receptor . This activation leads to the opening of the ion channel, allowing the flow of ions across the cell membrane, which can result in various cellular responses .

Biochemical Pathways

The activation of α7nAChR by PNU-282987 has been shown to influence several biochemical pathways. For instance, it has been found to attenuate the activation of type 2 innate lymphoid cells (ILC2s), which are involved in allergic airway inflammation . This effect is achieved through the reduction of the expression of transcription factors GATA3, IKK, and NF-κB .

Pharmacokinetics

It’s known that the compound can be administered to mice, suggesting that it has suitable bioavailability for in vivo studies .

Result of Action

The activation of α7nAChR by PNU-282987 has been associated with various effects. For example, it has been shown to attenuate ILC2s activation and Alternaria-induced airway inflammation . It significantly reduced goblet cell hyperplasia in the airway, eosinophil infiltration, and ILC2s numbers in BALF, following IL-33 or AA challenge . In vitro IL-33 stimulation of isolated lung ILC2s showed a reduction of GATA3 and Ki67 in response to PNU-282987 treatments .

Action Environment

The environment can influence the action of PNU-282987. For instance, in a study where PNU-282987 was administered to mice that received recombinant IL-33 or AA intranasal challenges, the compound was found to attenuate the resulting airway inflammation . This suggests that the compound’s efficacy can be influenced by the presence of specific environmental factors, such as the presence of inflammatory stimuli .

Biochemische Analyse

Biochemical Properties

PNU-282987 has a high affinity for rat α7 nicotinic acetylcholine receptors (nAChRs) with an EC50 of 154 nM . It displays negligible activity at α1β1γδ and α3β4 receptors . PNU-282987 interacts with these receptors, binding to them and causing a conformational change that allows ion flow through the channel, thereby influencing the biochemical reactions within the cell .

Cellular Effects

PNU-282987 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate type 2 innate lymphoid cells (ILC2s)-mediated allergic airway inflammation . In another study, PNU-282987 was found to alleviate sepsis-induced lung injury by suppressing inflammatory responses via the MAPK pathway .

Molecular Mechanism

The molecular mechanism of PNU-282987 involves its binding to α7 nAChRs, which leads to the opening of the ion channel and allows the flow of ions across the cell membrane . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Temporal Effects in Laboratory Settings

The effects of PNU-282987 have been observed over time in laboratory settings. For example, in a study on sepsis-induced lung injury, PNU-282987 was administered to mice before or after the induction of lesions. The treatment significantly attenuated sepsis-induced lung injury and the release of IL-6 in the bronchoalveolar lavage fluid .

Dosage Effects in Animal Models

In animal models, the effects of PNU-282987 vary with different dosages. For instance, in a study on Parkinson’s disease, PNU-282987 significantly improved motor deficits induced by 6-OHDA, reduced the loss of tyrosine hydroxylase in the substantia nigra, and suppressed the overactivation of glial fibrillary acidic protein-positive cells .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

PNU 282987 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation von PNU 282987 zur Bildung entsprechender Oxide führen, während die Reduktion reduzierte Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

PNU 282987 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In den Neurowissenschaften wird es verwendet, um die Rolle von α7-nikotinischen Acetylcholinrezeptoren bei kognitiven Funktionen und Neuroprotektion zu untersuchen . Es hat sich gezeigt, dass es die Neurogenese fördert und vor neurodegenerativen Erkrankungen schützt . In der Pharmakologie wird PNU 282987 verwendet, um seine Auswirkungen auf die synaptische Aktivität und sein Potenzial als therapeutisches Mittel für Erkrankungen wie Schizophrenie und Alzheimer-Krankheit zu untersuchen . Darüber hinaus hat es Anwendungen bei der Untersuchung der Modulation von Immunantworten und Entzündungen .

Wirkmechanismus

Der Wirkmechanismus von PNU 282987 beinhaltet seine Bindung an die α7-nikotinischen Acetylcholinrezeptoren, was zur Aktivierung dieser Rezeptoren führt . Diese Aktivierung verstärkt die GABAerge synaptische Aktivität und moduliert verschiedene Signalwege, darunter die Phosphatidylinositol-3-Akt-Bcl2- und NF-κB-Pfade . Diese Pfade spielen eine entscheidende Rolle beim Zellüberleben, der Neuroprotektion und entzündungshemmenden Reaktionen .

Vergleich Mit ähnlichen Verbindungen

PNU 282987 ist einzigartig in seiner hohen Selektivität und Potenz für die α7-nikotinischen Acetylcholinrezeptoren im Vergleich zu anderen ähnlichen Verbindungen . Zu ähnlichen Verbindungen gehören GTS-21 und AR-R17779, die ebenfalls die α7-Rezeptoren anvisieren, sich jedoch in ihrer Selektivität und Wirksamkeit unterscheiden . Die Fähigkeit von PNU 282987, die Neurogenese zu fördern, und seine potenziellen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen machen es zu einer wertvollen Verbindung für die Forschung .

Eigenschaften

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9H2,(H,16,18)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECKJONDRAUFDD-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018122 | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711085-63-1 | |

| Record name | PNU-282987 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0711085631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PNU-282987 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27M563MU5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PNU-282987?

A1: PNU-282987 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does PNU-282987 interact with α7nAChR?

A2: PNU-282987 binds to α7nAChRs and activates them, triggering a cascade of downstream signaling events. While the exact binding site is not fully elucidated in these studies, the interaction is stereoselective, with the (3R) enantiomer exhibiting greater potency. [, , , , , , , ]

Q3: What are the major downstream effects of α7nAChR activation by PNU-282987?

A3: Activation of α7nAChR by PNU-282987 has been shown to:

- Modulate inflammation: PNU-282987 can attenuate the release of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-18, in various disease models. This anti-inflammatory effect is often attributed to the activation of the cholinergic anti-inflammatory pathway. [, , , , , , , , , , , , ]

- Promote neuroprotection: Studies demonstrate PNU-282987’s ability to protect neurons from damage in various models, including glaucoma, Parkinson's disease, and cerebral ischemia. This neuroprotective effect is thought to be mediated through various mechanisms, including inhibition of apoptosis, reduction of oxidative stress, and enhancement of autophagy. [, , , , , , , , , ]

- Influence cell proliferation and differentiation: Research suggests that PNU-282987 can stimulate the proliferation of retinal ganglion cells (RGCs) and induce neurogenesis, potentially through the activation of Müller glia. [, , , ]

- Modulate GABAergic and glutamatergic signaling: PNU-282987 has been shown to enhance GABAergic synaptic activity and suppress NMDA receptor activity, contributing to its neuroprotective and potential antiepileptic effects. [, ]

Q4: What is the molecular formula and weight of PNU-282987?

A4: The molecular formula of PNU-282987 is C14H16ClN2O•HCl. Its molecular weight is 297.2 g/mol.

Q5: Is there spectroscopic data available for PNU-282987?

A5: The provided research articles do not explicitly provide spectroscopic data such as NMR or IR for PNU-282987.

Q6: Are there studies on PNU-282987's material compatibility and stability?

A6: The provided research primarily focuses on PNU-282987's biological activity and does not include studies on its material compatibility, stability under various conditions, or catalytic properties.

Q7: Have computational methods been applied to study PNU-282987?

A7: The provided research does not detail any computational chemistry studies, simulations, QSAR modeling, or structure-activity relationship investigations for PNU-282987.

Q8: What information is available regarding SHE regulations, PK/PD, and in vitro and in vivo efficacy of PNU-282987?

A8: The provided research primarily focuses on preclinical studies and does not offer comprehensive data on SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, or extensive in vitro and in vivo efficacy data for PNU-282987. While some studies use cell-based assays and animal models to investigate its effects, further research is needed to fully characterize its safety and efficacy profile. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

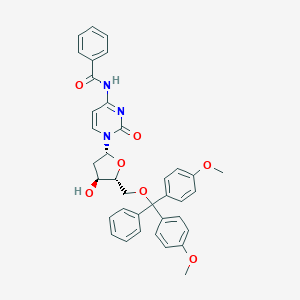

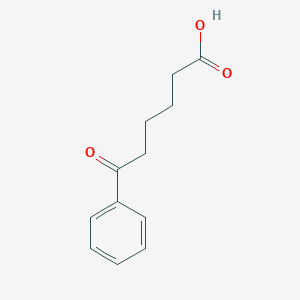

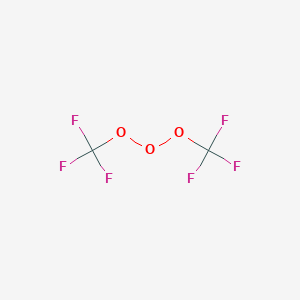

![3-[1-Methoxy-1-(1,3-thiazol-2-yl)propyl]phenol](/img/structure/B160690.png)

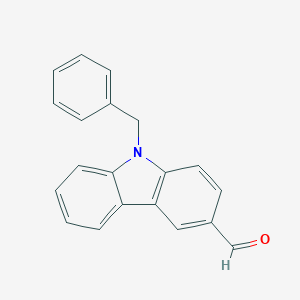

![2-[3-acetamido-2-[3-acetamido-2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-methyloxan-4-yl]oxy-6-(acetyloxymethyl)-5-hydroxyoxan-4-yl]oxypropanoic acid](/img/structure/B160692.png)